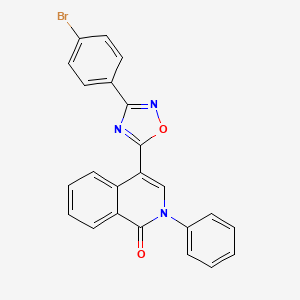

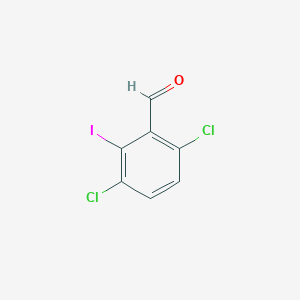

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

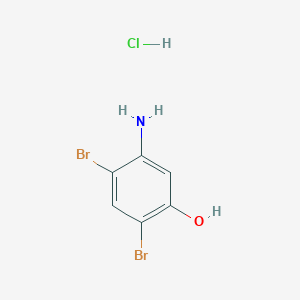

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one is a multifunctional molecule that incorporates several structural motifs, such as the 1,2,4-oxadiazole ring and the isoquinoline framework. These structural features are commonly found in compounds with significant biological activities, making the molecule of interest for pharmaceutical research and development.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in various studies. For instance, the synthesis of 4-bromo-1,2-dihydroisoquinolines has been achieved using 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles as starting materials, with a bromonium ylide intermediate proposed in the reaction mechanism catalyzed by rhodium . Similarly, novel triazol derivatives containing a 4-bromobenzyl moiety have been synthesized from 1,3,4-oxadiazoles and primary amines, indicating the versatility of brominated aromatic compounds in chemical synthesis . These methods highlight the potential pathways that could be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been characterized using various spectroscopic techniques. For example, novel oxazolone derivatives have been synthesized and their structures confirmed by 1H NMR, 13C NMR, and LCMS, along with elemental analysis . Additionally, the crystal structure of a related oxadiazole compound has been determined by single crystal X-ray diffraction, confirming its monoclinic system and lattice parameters . These studies demonstrate the importance of advanced spectroscopic and crystallographic techniques in elucidating the molecular structure of complex organic compounds.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, the treatment of 2-phenylquinolin-4(1H)-ones with sodium dichloroisocyanurate has led to the production of benzisoxazoles, benzoxazin-4-ones, and novel quinolinone derivatives, showcasing the diverse chemical transformations that quinolinone scaffolds can undergo . These findings suggest that the target compound may also participate in a range of chemical reactions, potentially leading to new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are crucial for their application in medicinal chemistry. The antimicrobial activity of novel triazol derivatives containing a 4-bromobenzyl group has been evaluated, with some compounds showing promising activity profiles . Furthermore, the biological activities of related oxadiazole compounds have been screened, revealing significant anti-TB and antimicrobial activities, which are attributed to the specific structural features of these molecules . These studies indicate that the physical and chemical properties of the target compound could be conducive to potent biological activities, warranting further investigation.

Scientific Research Applications

Antibacterial and Antifungal Activities

- Compounds similar to 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown effectiveness against various bacterial strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, and fungal strains like Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).

Antimicrobial Properties

- A study on 2,5-Disubstituted 1,3,4-oxadiazole compounds, which include structures similar to the compound , revealed significant antimicrobial properties. These compounds were active against selected microbial species, with some showing lower cytotoxicity, indicating potential for biological screening and application trials (Gul et al., 2017).

Synthesis and Characterization

- Synthesis of 4-(alkyl/aryl)- 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol, a compound structurally related to the one , involved reactions with different primary amines. These compounds were characterized by NMR, IR, and mass spectroscopy, and were also screened for their antimicrobial activity (Kaneria et al., 2016).

Antioxidant and Antihypertensive Activities

- Research on derivatives of 4-(4-bromophenyl)-5-((5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol showed promising in-vitro antioxidant, antibacterial, and antihypertensive activities. These activities suggest the potential for further studies to confirm the influence of various substituents on the core compound (Naik et al., 2014).

Crystal Structure and Biological Activity

- Studies on the crystal structure and biological activity of similar compounds show remarkable anti-tuberculosis activity and superior antimicrobial properties. These findings suggest the utility of the compound in developing effective drugs against tuberculosis and other microbial infections (Mamatha S.V et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14BrN3O2/c24-16-12-10-15(11-13-16)21-25-22(29-26-21)20-14-27(17-6-2-1-3-7-17)23(28)19-9-5-4-8-18(19)20/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZNEKZZUKNDJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3000419.png)

![rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B3000425.png)

![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3000426.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000437.png)